(3-(3,4-Dimethylphenyl)adamantan-1-yl)methanamine hydrochloride
CAS No.:
Cat. No.: VC13314809
Molecular Formula: C19H28ClN
Molecular Weight: 305.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H28ClN |
|---|---|
| Molecular Weight | 305.9 g/mol |
| IUPAC Name | [3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C19H27N.ClH/c1-13-3-4-17(5-14(13)2)19-9-15-6-16(10-19)8-18(7-15,11-19)12-20;/h3-5,15-16H,6-12,20H2,1-2H3;1H |
| Standard InChI Key | MBWPHPBYIQROEK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CN)C.Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CN)C.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s structure integrates three key components:
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Adamantane core: A diamondoid hydrocarbon providing rigidity and lipophilicity .
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3,4-Dimethylphenyl group: Introduces aromaticity and steric bulk, potentially influencing receptor binding.
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Methanamine hydrochloride: A primary amine salt enhancing water solubility for pharmacological applications .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₉H₂₈ClN | |
| Molecular weight | 305.9 g/mol | |
| CAS number | 400749-85-1 | |
| Solubility | Limited data; likely soluble in polar aprotic solvents |
Synthesis and Analytical Data
Synthetic Routes
The synthesis typically involves multi-step functionalization of adamantane:
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Adamantane core formation: Achieved via Schleyer’s method using Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene .
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Friedel-Crafts alkylation: Introduction of the 3,4-dimethylphenyl group using AlCl₃ as a catalyst .
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Amination and salt formation: Reaction with methylamine followed by HCl treatment to yield the hydrochloride salt .
Critical reaction conditions:
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Temperature control (<50°C) to prevent adamantane degradation .
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Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance amine coupling efficiency .
| Parameter | (3-(3,4-Dimethylphenyl)adamantan-1-yl)methanamine HCl | Memantine HCl |
|---|---|---|
| Molecular weight | 305.9 g/mol | 215.8 g/mol |
| Key substituents | 3,4-Dimethylphenyl | Methyl groups |
| Therapeutic target | Hypothesized: NMDA, sigma-2 receptors | NMDA receptor |
Anticancer Research
Adamantane-based sigma-2 receptor ligands show promise in tumor imaging and drug delivery . This compound’s amine group could enable conjugation to cytotoxic agents, while the dimethylphenyl moiety may enhance receptor affinity .
Future Directions
Research Priorities
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Target validation: Screen against NMDA, sigma-2, and viral ion channels .
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Prodrug development: Explore ester or amide derivatives to modulate bioavailability .
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Nanocarrier systems: Utilize adamantane-cyclodextrin interactions for targeted delivery .
Industrial Scalability
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